Cas no 1807284-84-9 (Ethyl 2-cyano-3-iodo-6-methylphenylacetate)

Ethyl 2-cyano-3-iodo-6-methylphenylacetate is a versatile synthetic intermediate primarily used in organic and pharmaceutical chemistry. Its structure features a cyano group, an iodine substituent, and a methyl group on the phenyl ring, making it valuable for further functionalization via cross-coupling reactions, nucleophilic substitutions, or cyclizations. The iodine moiety offers reactivity in palladium-catalyzed transformations, while the ester group provides flexibility for hydrolysis or transesterification. This compound is particularly useful in the synthesis of heterocycles, agrochemicals, and bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures. Proper handling under inert atmospheres is recommended due to potential sensitivity to moisture or light.
Ethyl 2-cyano-3-iodo-6-methylphenylacetate structure
1807284-84-9 structure
商品名:Ethyl 2-cyano-3-iodo-6-methylphenylacetate
CAS番号:1807284-84-9
MF:C12H12INO2
メガワット:329.133655548096
CID:5006257

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-cyano-3-iodo-6-methylphenylacetate
    • インチ: 1S/C12H12INO2/c1-3-16-12(15)6-9-8(2)4-5-11(13)10(9)7-14/h4-5H,3,6H2,1-2H3
    • InChIKey: IRNFWLLTHKQPNB-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(C)=C(C=1C#N)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 297
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 50.1

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010007900-1g
Ethyl 2-cyano-3-iodo-6-methylphenylacetate
1807284-84-9 97%
1g
$1490.00 2023-09-03

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 関連文献

Ethyl 2-cyano-3-iodo-6-methylphenylacetateに関する追加情報

Ethyl 2-cyano-3-iodo-6-methylphenylacetate (CAS No. 1807284-84-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-cyano-3-iodo-6-methylphenylacetate (CAS No. 1807284-84-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and versatile reactivity. This compound, characterized by its cyano, iodo, and methyl substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure not only facilitates the development of novel therapeutic agents but also opens up avenues for exploring new synthetic pathways and methodologies.

The< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate molecule is particularly noteworthy for its ability to undergo a variety of chemical transformations, making it an invaluable building block in medicinal chemistry. The presence of the cyano group (-CN) at the second position and the iodo substituent (-I) at the third position enhances its reactivity, allowing for nucleophilic substitution reactions that are pivotal in constructing complex drug molecules. Additionally, the methyl group (-CH₃) at the sixth position contributes to steric and electronic effects that can influence the overall pharmacokinetic properties of derivatives.

In recent years, there has been a surge in research focused on developing new methodologies for synthesizing heterocyclic compounds, which are widely prevalent in pharmaceuticals. The< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate compound has emerged as a key intermediate in these efforts, particularly in the synthesis of substituted pyridines and benzimidazoles. These heterocycles are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently incorporate this compound into larger molecular frameworks has enabled researchers to design and synthesize novel derivatives with enhanced therapeutic potential.

One of the most compelling aspects of< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate is its role in cross-coupling reactions, which are fundamental to modern organic synthesis. The iodo substituent makes it an excellent candidate for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse functional groups at specific positions within the molecule, enabling the construction of complex structures with precision. Such capabilities are particularly valuable in drug discovery pipelines, where structural diversity is often correlated with biological activity.

The pharmaceutical industry has increasingly recognized the importance of< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate as a synthetic intermediate due to its broad applicability across multiple therapeutic areas. For instance, researchers have leveraged this compound to develop novel inhibitors targeting enzyme cascades involved in cancer progression. By modifying its structure through strategic functionalization, scientists have been able to generate derivatives that exhibit potent inhibitory effects on kinases and other critical enzymes. These findings underscore the compound's potential as a scaffold for developing next-generation anticancer agents.

Moreover, the< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate molecule has found utility in the synthesis of small molecules with anti-inflammatory properties. Inflammation is a hallmark of numerous chronic diseases, including arthritis and cardiovascular disorders. Researchers have utilized this intermediate to construct novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit improved efficacy and reduced side effects compared to existing therapies. The cyano group and iodo substituent play pivotal roles in modulating the pharmacological profile of these derivatives, making them attractive candidates for further development.

The versatility of< strong>Ethyl 2-cyano-3-iodo-6-methylphenylacetate extends beyond its role as a synthetic intermediate; it also serves as a model compound for studying reaction mechanisms and developing new catalytic systems. The interplay between electronic and steric factors inherent in its structure provides valuable insights into how substituents influence reaction outcomes. Such studies not only advance our fundamental understanding of organic chemistry but also pave the way for more efficient synthetic strategies.

In conclusion, Ethyl 2-cyano-3-iodo-6-methylphenylacetate (CAS No. 1807284-84-9) represents a cornerstone in modern pharmaceutical synthesis due to its unique structural features and broad applicability. Its role as an intermediate in synthesizing bioactive molecules underscores its significance in drug discovery and development. As research continues to uncover new methodologies and applications, this compound is poised to remain a vital tool for chemists and pharmacologists alike.

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